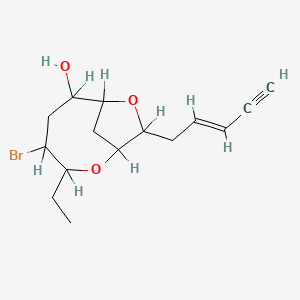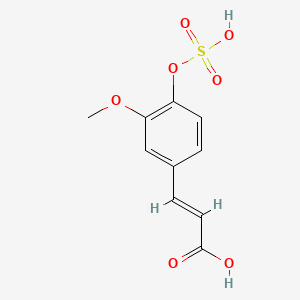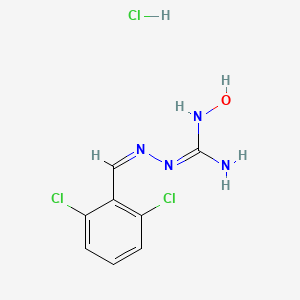
Tryptophan cation radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tryptophanyl radical cation is an alpha-amino-acid radical cation. It derives from a tryptophan. It is a conjugate acid of a tryptophanyl radical.
Aplicaciones Científicas De Investigación
Resonance Raman Analysis and Electron Transfer
Tryptophan cation radicals play a crucial role in electron transfer (ET) reactions within proteins. The resonance Raman spectra of tryptophan cation radicals, obtained by mixing tryptophan model compounds with strong oxidants, help in understanding ET mechanisms in proteins (Shafaat & Kim, 2014).
Role in Radical S-Adenosyl-L-Methionine Enzymes
Tryptophan lyase (NosL), a radical S-adenosyl-l-methionine (SAM) enzyme, utilizes tryptophan in radical-mediated transformations. This demonstrates the versatility of the tryptophan radical in different chemical reactions (Bhandari, Fedoseyenko & Begley, 2016).
Gas-Phase Ion Chemistry
Investigations into the hydrogen atom transfer in radical cations of tryptophan-containing peptides have provided insights into the behavior of these radicals in gas-phase conditions. This research aids in understanding the chemical nature and reactivity of tryptophan radical cations (Piatkivskyi et al., 2018).
Synthesis of Pyrroloindolines
The photocatalytic generation of indole radical cations, inspired by the oxidation of tryptophan in enzymatic systems, has led to the development of methods for synthesizing pyrroloindolines with high levels of enantioselectivity (Gentry et al., 2018).
Cation-π Interactions in Biological Systems
The interaction between tryptophan radicals and amines, leading to visible absorbance and fluorescence, opens new avenues for probing cation-π interactions in biological systems, including proteins and their ligands (Juszczak & Eisenberg, 2017).
Radical Transfer in Ribonucleotide Reductase
The tryptophan 48 cation radical in the R2 subunit of ribonucleotide reductase highlights the role of tryptophan radicals in radical transfer during nucleotide reduction, a key process in DNA replication and repair (Saleh & Bollinger, 2006).
Probing Tryptophan Radical Environments
Resonance Raman spectroscopy, combined with vibrational analysis, has been used to probe the environment, conformation, hydrogen bonding, and protonation state of tryptophan radicals within proteins (Shafaat, Leigh, Tauber & Kim, 2009).
Propiedades
Fórmula molecular |
C11H12N2O2+ |
|---|---|
Peso molecular |
204.22 g/mol |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/q+1 |
Clave InChI |
HVGYHDAURCWJGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C[NH+]2)CC(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)
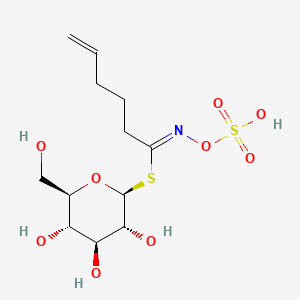

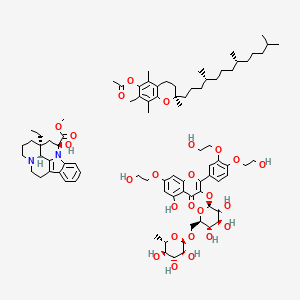
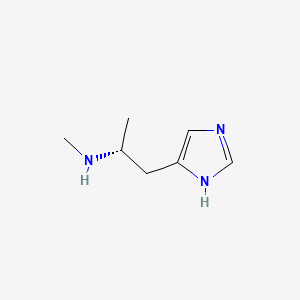
![3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one](/img/structure/B1235326.png)
![(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1235329.png)
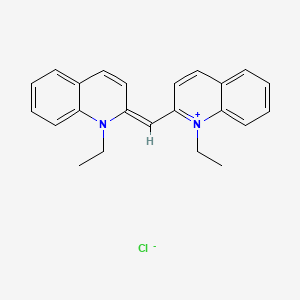
![Sodium;3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235332.png)
![methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B1235334.png)
